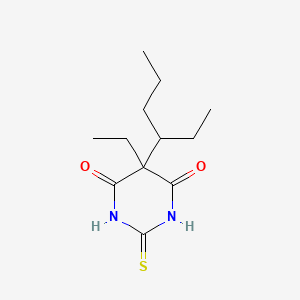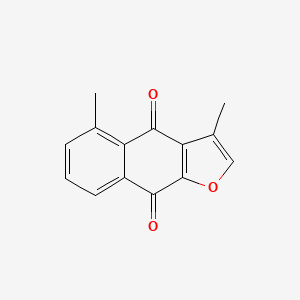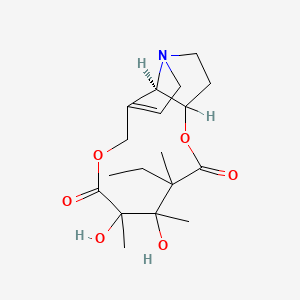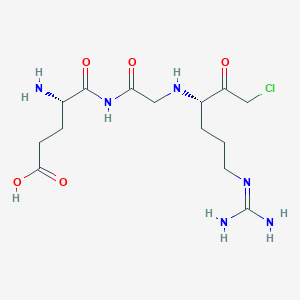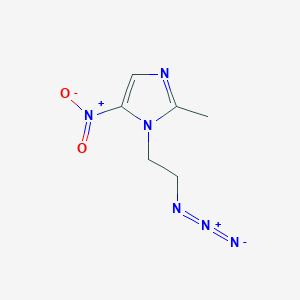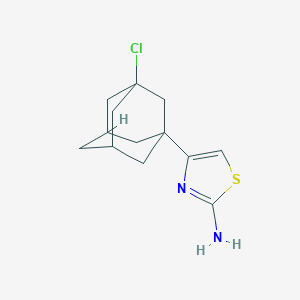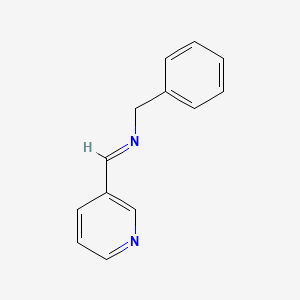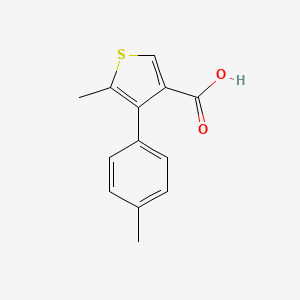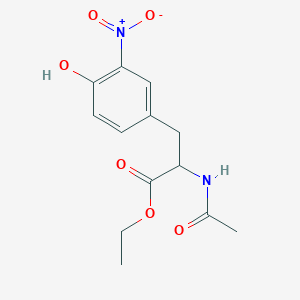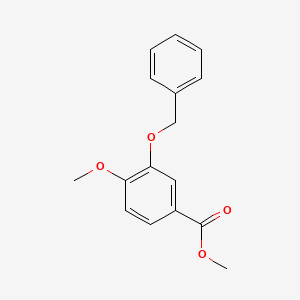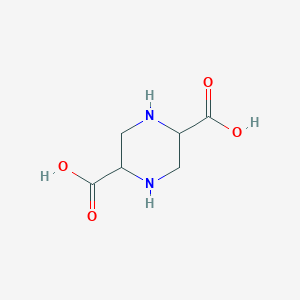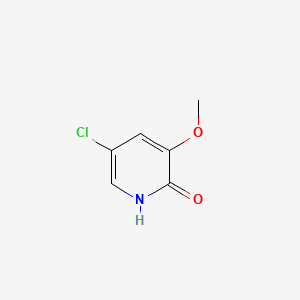
5-Chloro-3-methoxy-1H-pyridin-2-one
説明
5-Chloro-3-methoxy-1H-pyridin-2-one, also known as CP94, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of pyridinones and has been shown to exhibit various biochemical and physiological effects. In
科学的研究の応用
Synthesis of Complex Molecules
5-Chloro-3-methoxy-1H-pyridin-2-one serves as a key intermediate in the synthesis of various complex organic molecules. For instance, it has been used in the preparation of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones, highlighting its role in the generation of useful adducts for the development of agrochemicals or medicinal compounds (Ghelfi et al., 2003). Similar pathways have been explored for accessing 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated 4-methyl-pyrrolidin-2-ones, demonstrating satisfactory yields and the potential for further functionalization (Bellesia et al., 2001).
Photophysical Properties and Fluorescence Applications
Research on 2-methoxy- and 2-morpholino pyridine compounds, which can be derived from this compound, has revealed their potential as highly emissive fluorophores in both solution and the solid state. The study found that these compounds exhibit high fluorescence quantum yields, making them suitable for applications in fluorescent materials and sensors (Hagimori et al., 2019).
Metal Complex Formation and Ligand Behavior
The compound's derivatives have also been investigated for their ability to form complexes with metals. For example, macrocyclic polyether-diester ligands containing a pyridine subcyclic unit substituted with methoxy groups have shown strong complexing abilities with various cations. These findings have implications for the development of new materials and catalysts (Bradshaw et al., 1980).
Liquid Crystalline Properties
This compound derivatives have been used to synthesize liquid crystalline materials with distinct mesophase behaviors. Research in this area focuses on the synthesis and characterization of new liquid crystals for potential use in displays and photonic devices (Hagar et al., 2020).
Insecticidal Activity
Additionally, pyridine derivatives, potentially synthesizable from this compound, have been explored for their insecticidal properties, showcasing the chemical's relevance in the development of new agrochemicals (Bakhite et al., 2014).
作用機序
Target of Action
It’s worth noting that pyridinone derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that pyridinone derivatives can form additional interactions with therapeutic targets, cross the cell membrane easily, and increase the water solubility of molecules . This suggests that 5-Chloro-3-methoxy-1H-pyridin-2-one may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives, which are structurally similar to pyridinones, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect similar pathways.
Pharmacokinetics
It’s known that pyridinone derivatives can cross the cell membrane easily and increase the water solubility of molecules , which could potentially impact their bioavailability.
Result of Action
It’s known that pyridinone derivatives have diverse pharmaceutical, agricultural, and industrial applications , suggesting that this compound may have similar effects.
Action Environment
It’s known that the physicochemical properties of pyridinone derivatives can be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding , which suggests that these factors may influence the action of this compound.
特性
IUPAC Name |
5-chloro-3-methoxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-5-2-4(7)3-8-6(5)9/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERTYULGRITLAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CNC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00240762 | |
| Record name | 5-Chloro-3-methoxy-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00240762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94135-59-8 | |
| Record name | 5-Chloro-3-methoxy-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94135-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-methoxy-1H-pyridin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094135598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-3-methoxy-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00240762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-methoxy-1H-pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



